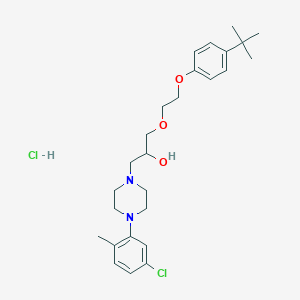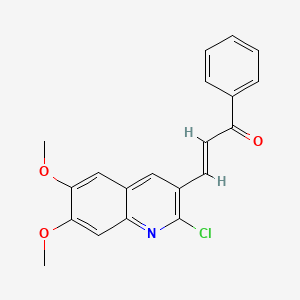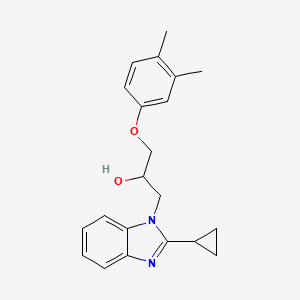
3-(3,4-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor agonists and has been found to have a wide range of physiological effects.
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Research on similar compounds has explored their synthesis and use as intermediates in organic reactions. For example, studies on the synthesis of new benzofuro(2,3-c)pyrazol-3(1H)-ones involve similar processes that could be applicable to the synthesis of "3-(3,4-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol" for developing novel organic compounds with potential bioactive properties (Hogale, Shirke, & Kharade, 1995). Furthermore, the design, synthesis, and evaluation of redox-active N-heterocyclic carbenes have highlighted the importance of incorporating functional groups to affect coordination chemistry and electronic properties, which could inform the functionalization of similar compounds (Rosen et al., 2009).
Medicinal Chemistry
In the context of medicinal chemistry, compounds structurally related to "3-(3,4-Dimethylphenoxy)-1-(2-cyclopropylbenzimidazolyl)propan-2-ol" have been investigated for their bioactivity. For instance, a class of symmetric bisbenzimidazole-based DNA minor groove-binding agents has shown antitumor activity, indicating the potential for structurally similar compounds to serve as lead structures in drug discovery (Mann et al., 2001).
Material Science
In material science, compounds with similar structures have been utilized in the development of luminescent materials and sensors. The synthesis of dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks demonstrates the potential of similar compounds for applications in luminescence sensing of environmental and biological analytes (Shi et al., 2015).
Propriétés
IUPAC Name |
1-(2-cyclopropylbenzimidazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-7-10-18(11-15(14)2)25-13-17(24)12-23-20-6-4-3-5-19(20)22-21(23)16-8-9-16/h3-7,10-11,16-17,24H,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIIIHSXLGCNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

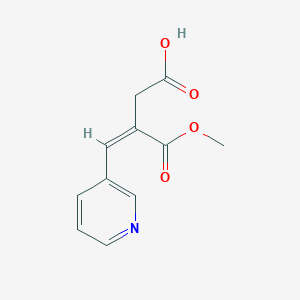

![3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2599446.png)
![2-(4-methoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2599447.png)
![1-[(3-Methoxyphenyl)methyl]-3-[(4-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2599449.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2599452.png)
![5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2599454.png)
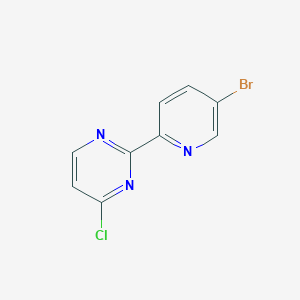
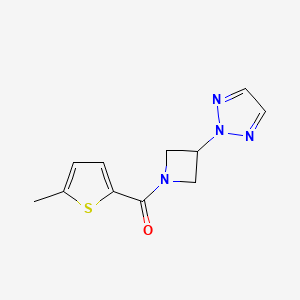
![9-(3,5-dimethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2599460.png)

